8-(Benzyloxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine is a compound with the chemical formula and a molecular weight of 322.36 g/mol. It is classified as a member of the imidazoquinazoline family, which has garnered interest in medicinal chemistry due to its potential biological activities. The compound is recognized by its CAS number 1032570-69-6 and can be found in various chemical databases, including PubChem and Ambeed .
The synthesis of 8-(benzyloxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine involves several key steps. A notable method includes the reaction of a precursor compound with benzyloxy and methoxy groups under controlled conditions to form the desired imidazoquinazoline structure. Specific details about the synthesis process can be found in patent literature, which outlines the stepwise approach to creating this compound, including purification and characterization techniques .
The molecular structure of 8-(benzyloxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine features a fused bicyclic system that includes an imidazole and quinazoline moiety. The presence of the benzyloxy group enhances its lipophilicity, which may influence its biological activity.
8-(Benzyloxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine can participate in various chemical reactions typical for amines and heterocycles. These reactions may include:
The reactivity profile of this compound suggests it could serve as an intermediate in the synthesis of other biologically active compounds or as a ligand in coordination chemistry .
The mechanism of action for 8-(benzyloxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine is not fully elucidated but is believed to involve interaction with specific biological targets such as kinases or other enzymes relevant to cellular signaling pathways.
Research indicates that derivatives of imidazoquinazolines may exhibit inhibitory effects on phosphoinositide 3-kinase (PI3K), which is crucial for cell growth and survival pathways. This suggests potential therapeutic applications in oncology and inflammatory diseases .
The physical properties of 8-(benzyloxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine include:
8-(Benzyloxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine has potential applications in various scientific fields:
The construction of the 2,3-dihydroimidazo[1,2-c]quinazoline core relies heavily on transition-metal-catalyzed cyclization reactions, which enable precise C–N and C–C bond formation under controlled conditions. Manganese-, iron-, and nickel-based catalysts have demonstrated efficacy in facilitating radical pathways or C–H activation for annulation. For instance, Mn-catalyzed [3 + 2] cyclizations via inert C–H activation allow the formation of fused heterocyclic systems under oxidative conditions, as demonstrated in pyrrolopyridine syntheses [5]. Iron catalysis offers cost advantages, with Fe(III) species promoting tandem C–N bond formations between α,β-unsaturated ketones and amidines to yield highly substituted imidazole intermediates – a strategy adaptable to imidazoquinazoline precursors [5]. Nickel-catalyzed methods, particularly Ni(II)-mediated C(sp²)–H oxidative cycloadditions with alkynes, provide atom-economical access to polycyclic frameworks under mild conditions, producing only N₂ and H₂O as byproducts [5]. Catalyst selection critically influences regioselectivity and functional group tolerance, as evidenced by comparative studies showing that Pd/Cu systems favor intramolecular amination over Ru alternatives in quinazoline ring closure [4] [5].
Table 1: Performance of Transition Metal Catalysts in Imidazoquinazoline Cyclization
Metal Catalyst | Reaction Type | Temperature (°C) | Yield Range (%) | Key Advantage |
---|---|---|---|---|
Mn(II) acetate | Radical [3+2] cyclization | 80–100 | 60–85 | Tolerance to electron-deficient groups |
FeCl₃ | Tandem C–N bond formation | 60–80 | 70–92 | Low cost, aqueous compatibility |
NiCl₂(dppe) | C(sp²)–H oxidative annulation | 100–120 | 65–90 | Minimal byproducts, air stability |
Pd(OAc)₂/PPh₃ | Intramolecular amination | 90–110 | 75–95 | High regioselectivity |
Regioselective benzyloxy installation at the C8 position of the quinazoline scaffold typically occurs through nucleophilic aromatic substitution (SNAr) on halogenated precursors. Solvent polarity significantly impacts reaction kinetics, with aprotic dipolar solvents like DMF and acetonitrile providing optimal dissolution of both organic substrates and inorganic bases. Copper(I) chloride with tetramethylethylenediamine (TMEDA) as a ligand system in acetonitrile, under carbogen atmosphere (5% CO₂ in O₂), efficiently mediates radical coupling for benzyloxy functionalization, achieving yields >80% [1] [6]. Base selection proves crucial: inorganic carbonates (K₂CO₃) outperform stronger bases like NaH due to minimized decomposition of sensitive intermediates. Sterically hindered amines (e.g., DIPEA) are preferred for electrophilic quinazoline systems prone to ring-opening, as demonstrated in comparative studies showing 30% higher yields than triethylamine controls. Temperature optimization (60–80°C) balances reaction rate against byproduct formation from competing hydrolysis pathways [6].
C7-Methoxylation demands precise control to avoid O-alkylation of adjacent nitrogen atoms. Directed ortho-metalation (DoM) strategies employing tert-butyl lithium or LDA enable selective deprotonation adjacent to directing groups (DGs) such as pyrimidine or quinoline, followed by quenching with methyl iodide or dimethyl sulfate. Alternatively, copper-mediated Ullmann-type couplings between preformed aryl halides and sodium methoxide achieve methoxylation with <5% regioisomeric contamination [7]. Protecting group strategies are indispensable for systems with multiple reactive sites; electron-rich benzyl groups stabilize the quinazoline core during methoxylation but require subsequent hydrogenolysis with Pd/C, introducing scalability challenges due to catalyst poisoning. Microwave-assisted methoxylation (120°C, 30 min) reduces side-product formation from 18% to <5% compared to conventional heating [4] [7].
The polar, polyfunctional nature of 8-(Benzyloxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine complicates purification, necessitating orthogonal techniques. Silica gel chromatography remains prevalent for intermediate purification, though reversed-phase (C18) systems provide superior separation of polar impurities in the final step. However, chromatographic methods generate substantial solvent waste – an estimated 5 L/g for complex mixtures – and product degradation can reach 15–20% during extended processing [1] [10]. Crystallization optimization identifies ethyl acetate/n-hexane (1:3) as optimal for crude intermediates, while final products require ethanol-water mixtures (70:30) to achieve >99% HPLC purity. Continuous chromatography technologies (e.g., simulated moving bed systems) reduce solvent consumption by 40% and processing time by 60% compared to batch columns, though fouling from dimeric impurities remains problematic [3] [10]. Inline aqueous workup coupled with nanofiltration membranes presents an emerging alternative, achieving 95% impurity removal without solid-phase resins.
Table 2: Purification Performance Metrics for Key Synthetic Intermediates
Purification Method | Purity (%) | Recovery (%) | Solvent Consumption (L/g) | Time (h) |
---|---|---|---|---|
Silica flash chromatography | 92–95 | 70–75 | 3–5 | 4–6 |
Reversed-phase HPLC | >99 | 60–65 | 8–12 | 6–8 |
Ethanol-water crystallization | 99.5 | 85–90 | 0.5–1 | 12–24 |
Continuous SMB chromatography | >99 | 80–85 | 1.5–2 | 1–2 |
Patent literature (CA2978830A1, USRE46856E1) discloses four primary routes to 8-(Benzyloxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine, with scalability constrained by transition metal availability, cryogenic steps, and purification bottlenecks. Route A employs a nickel-catalyzed cyclization that achieves 85% yield on gram-scale but requires specialized high-pressure equipment for kilogram production. Route B utilizes iron-mediated cyclization, reducing metal costs by 90% compared to nickel or palladium, but generates colloidal iron hydroxides complicating filtration at >100g scales [4] [5]. Solvent-intensive azeotropic drying in Route C consumes 20 L/kg toluene, increasing environmental metrics (PMI > 80). Comparative analysis indicates Route D as most scalable, featuring:
Table 3: Scalability Assessment of Patent-Disclosed Synthetic Routes
Route | Key Step | Max Demonstrated Scale | Overall Yield (%) | Cost Driver | PMI (kg/kg) |
---|---|---|---|---|---|
A | Ni(0)-catalyzed cyclization | 200 g | 52 | Catalyst cost ($1200/mol) | 120 |
B | FeCl₃-mediated annulation | 5 kg | 67 | Iron hydroxide removal | 75 |
C | Pd/C coupling & hydrogenolysis | 1 kg | 48 | Solvent-intensive drying | 155 |
D | Telescoped Cu/TMEDA synthesis | 20 kg | 73 | Benzyl chloride handling equipment | 68 |
PMI: Process Mass Intensity (total mass input/mass product)
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7